L-Eflornithine

Übersicht

Beschreibung

L-Eflornithine, also known as DFMO, is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive hair growth on the face in women . It is an ornithine decarboxylase inhibitor . It was developed in the 1970s and came into medical use in 1990 . It is on the World Health Organization’s List of Essential Medicines .

Synthesis Analysis

Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .Molecular Structure Analysis

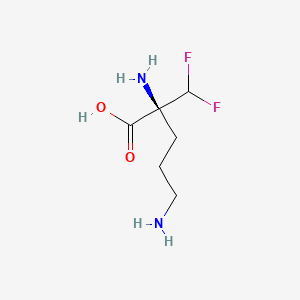

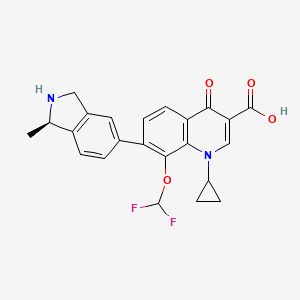

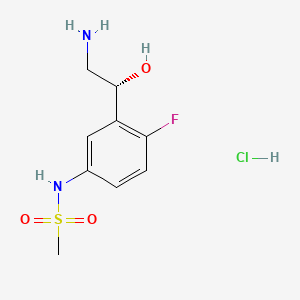

The molecular formula of L-Eflornithine is C6H12F2N2O2 . The IUPAC name is (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid . The molecular weight is 182.17 g/mol .Chemical Reactions Analysis

Eflornithine is an irreversible inhibitor of ornithine decarboxylase, an enzyme that catalyses the conversion of ornithine to putrescine .Physical And Chemical Properties Analysis

L-Eflornithine has a molecular weight of 182.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 5 .Wissenschaftliche Forschungsanwendungen

Treatment of Human African Trypanosomiasis

Eflornithine is a recommended treatment against late-stage gambiense human African trypanosomiasis, a neglected tropical disease . Standard dosing of eflornithine consists of repeated intravenous infusions of a racemic mixture of L- and D-eflornithine . Simulations suggested that L-eflornithine achieves a higher predicted median survival, compared to when racemate is administered, as treatment against late-stage gambiense human African trypanosomiasis .

Hirsutism Treatment

Eflornithine Hydrochloride-Loaded Electrospun Nanofibers have been proposed as a potential face mask for Hirsutism application . Hirsutism is a distressing condition that can affect women’s self-esteem due to the excessive amount of hair growth in different body parts, including the face . The active compound of Vaniqa®, i.e., Eflornithine hydrochloride (EFH), is delivered as a face mask to inhibit excess facial hair growth .

Quantification in Commercial Formulation

A simple highly sensitive, rapid, precise, accurate and specific RP-HPLC method was developed for quantification of eflornithine hydrochloride (2-difluoromethyl-DL-ornithine; DFMO) in its commercial formulation .

Wirkmechanismus

Target of Action

L-Eflornithine primarily targets the enzyme Ornithine Decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

L-Eflornithine is an irreversible inhibitor of ODC . It binds to ODC and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the normal function of ODC, leading to a decrease in the production of polyamines .

Biochemical Pathways

The inhibition of ODC by L-Eflornithine affects the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation. When ODC is inhibited, the production of polyamines is reduced, affecting these cellular processes . Additionally, L-Eflornithine can restore the balance of the LIN28/Let-7 metabolic pathway, which is involved in the regulation of cancer stem cells and glycolytic metabolism .

Pharmacokinetics

L-Eflornithine exhibits enantiospecific pharmacokinetics . The oral bioavailability of L-Eflornithine is estimated to be around 32%, while that of D-Eflornithine is around 59% .

Result of Action

The inhibition of ODC by L-Eflornithine leads to a decrease in the production of polyamines, which can slow down or stop the proliferation of cells . This makes L-Eflornithine effective in treating conditions where rapid cell growth is a problem, such as in certain types of cancer and diseases like African trypanosomiasis .

Safety and Hazards

Zukünftige Richtungen

There is ongoing research into the use of Eflornithine for other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells . There is also interest in targeting ornithine carboxylase as a potential cancer treatment . Furthermore, research is being conducted on the oral and brain uptake mechanisms of D- and L-eflornithine .

Eigenschaften

IUPAC Name |

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCYCQAOQCDTCN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@](C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880061 | |

| Record name | L-Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Eflornithine | |

CAS RN |

66640-93-5 | |

| Record name | L-Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLORNITHINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C780YUS9YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of eflornithine against Trypanosoma brucei gambiense?

A1: Eflornithine acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in Trypanosoma brucei gambiense. [, ] By blocking ODC, eflornithine disrupts the production of polyamines, essential molecules for parasite growth and survival. [, , ] The L-enantiomer of eflornithine exhibits higher potency against the target enzyme compared to the D-enantiomer. []

Q2: Why is oral administration of racemic eflornithine less effective than intravenous administration for late-stage human African trypanosomiasis (HAT)?

A2: Oral administration of racemic eflornithine results in lower systemic exposure of the more potent L-enantiomer compared to the D-enantiomer due to stereoselective absorption in the gut. [, , ] This difference in bioavailability leads to a lower concentration of the active L-enantiomer reaching the brain, the primary site of infection in late-stage HAT. [, ] Intravenous administration bypasses the absorption process, resulting in higher and more predictable drug levels in both plasma and cerebrospinal fluid. [, ]

Q3: What are the potential benefits of developing an L-eflornithine-based therapy for HAT?

A3: Utilizing only the more potent L-enantiomer could potentially improve the treatment of late-stage HAT by achieving higher efficacy at lower doses. [, ] This could translate to shorter treatment durations, reduced toxicity, and improved patient compliance. [, , ] Furthermore, an all-oral L-eflornithine-based regimen could increase treatment accessibility and reduce the burden on healthcare systems in HAT-endemic areas. [, ]

Q4: What challenges exist in developing an effective oral L-eflornithine-based therapy?

A4: Despite its higher potency, oral administration of L-eflornithine alone might not achieve adequate efficacy due to its relatively low oral bioavailability. [, ] Strategies to improve the oral absorption and brain penetration of L-eflornithine, such as prodrug approaches or novel drug delivery systems, are necessary to overcome this limitation. [] Further research is also needed to optimize dosing regimens and evaluate the long-term safety and efficacy of oral L-eflornithine-based therapies. [, ]

Q5: What analytical techniques have been employed to study eflornithine enantiomers?

A6: Researchers have used various analytical methods to separate, identify, and quantify eflornithine enantiomers. These include chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), which has been successfully applied for the isolation of D- and L-eflornithine on a milligram scale. [] Additionally, stereospecific liquid chromatographic methods have been utilized to measure the concentrations of D- and L-eflornithine in biological samples, such as plasma and cerebrospinal fluid. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)

![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)

![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)

![(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1674635.png)

![3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674637.png)

![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)